

Thermodynamic Data of Phthalic Anhydride Formation: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Phthalic anhydride*

Cat. No.: *B115101*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of **phthalic anhydride**. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of the energetic properties of this important industrial chemical is crucial. This document summarizes key thermodynamic parameters, details the experimental protocols used to determine these values, and visualizes the reaction pathways and experimental workflows.

Thermodynamic Data

The formation of **phthalic anhydride** is an exothermic process, a key consideration in the design and safety of industrial reactors. The primary commercial production routes involve the catalytic oxidation of either o-xylene or naphthalene. The thermodynamic properties of the reactants, products, and the overall reactions are summarized below.

Standard Thermodynamic Properties of Key Species

The following table presents the standard molar enthalpy of formation (ΔH_f°), standard molar Gibbs free energy of formation (ΔG_f°), and standard molar entropy (S°) for the compounds involved in the formation of **phthalic anhydride** at 298.15 K and 1 bar.

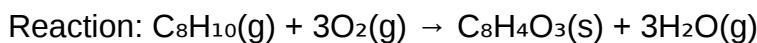
Compound	Chemical Formula	State	ΔH_f° (kJ/mol)	ΔG_f° (kJ/mol)	S° (J/mol·K)
Phthalic Anhydride	$C_8H_4O_3$	solid	-458.6	-379.1	197.1
o-Xylene	C_8H_{10}	gas	+19.0[1]	+122.2	353.6[1]
Naphthalene	$C_{10}H_8$	gas	+150.58[2]	+201.585[3]	335.7
Oxygen	O_2	gas	0	0	205.2
Water	H_2O	gas	-241.8	-228.6	188.8
Carbon Dioxide	CO_2	gas	-393.5[4][5]	-394.4[6]	213.8[7][8]

Thermodynamics of Phthalic Anhydride Formation Reactions

The overall thermodynamic changes for the two primary industrial synthesis routes of **phthalic anhydride** are detailed below. These values are calculated from the standard thermodynamic data of the reactants and products.

1.2.1. Oxidation of o-Xylene

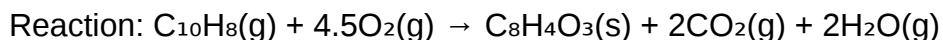
The gas-phase oxidation of o-xylene is a widely used industrial method for producing **phthalic anhydride**.[9]



Thermodynamic Parameter	Value
ΔH°_{rxn}	-1202.0 kJ/mol
ΔG°_{rxn}	-1187.5 kJ/mol
ΔS°_{rxn}	-48.7 J/mol·K

1.2.2. Oxidation of Naphthalene

Historically, the oxidation of naphthalene was the dominant method for **phthalic anhydride** production.^[9]



Thermodynamic Parameter	Value
$\Delta\text{H}^\circ\text{rxn}$	-1876.28 kJ/mol
$\Delta\text{G}^\circ\text{rxn}$	-1813.59 kJ/mol
$\Delta\text{S}^\circ\text{rxn}$	-210.2 J/mol·K

Experimental Protocols

The determination of the thermodynamic data presented in this guide relies on several key experimental techniques. The following sections provide detailed methodologies for these experiments.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the primary method for determining the enthalpy of combustion of solid organic compounds, from which the standard enthalpy of formation can be calculated.

Methodology:

- Sample Preparation: A precisely weighed sample (typically 0.5 - 1.5 g) of the organic compound (e.g., **phthalic anhydride**, naphthalene) is pressed into a pellet.
- Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fine iron or platinum wire is connected to two electrodes, with the wire in contact with the sample pellet.
- Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high

precision.

- Ignition: The sample is ignited by passing an electric current through the wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.
- Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire. The standard enthalpy of formation is then derived using Hess's Law.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material. It is particularly useful for determining heat capacity and enthalpy of fusion.

Methodology:

- Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of the compound is placed in a small aluminum or copper pan, which is then hermetically sealed.[\[2\]](#) An empty, sealed pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min), under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[\[2\]](#)
- Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the temperature is ramped.

- Data Analysis:
 - Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a baseline run (with empty pans), and a run with a standard material of known heat capacity (e.g., sapphire).
 - Enthalpy of Fusion (ΔH_{fus}): When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion, which can be calculated by integrating the peak. The melting temperature is typically taken as the onset temperature of the peak.[\[2\]](#)

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

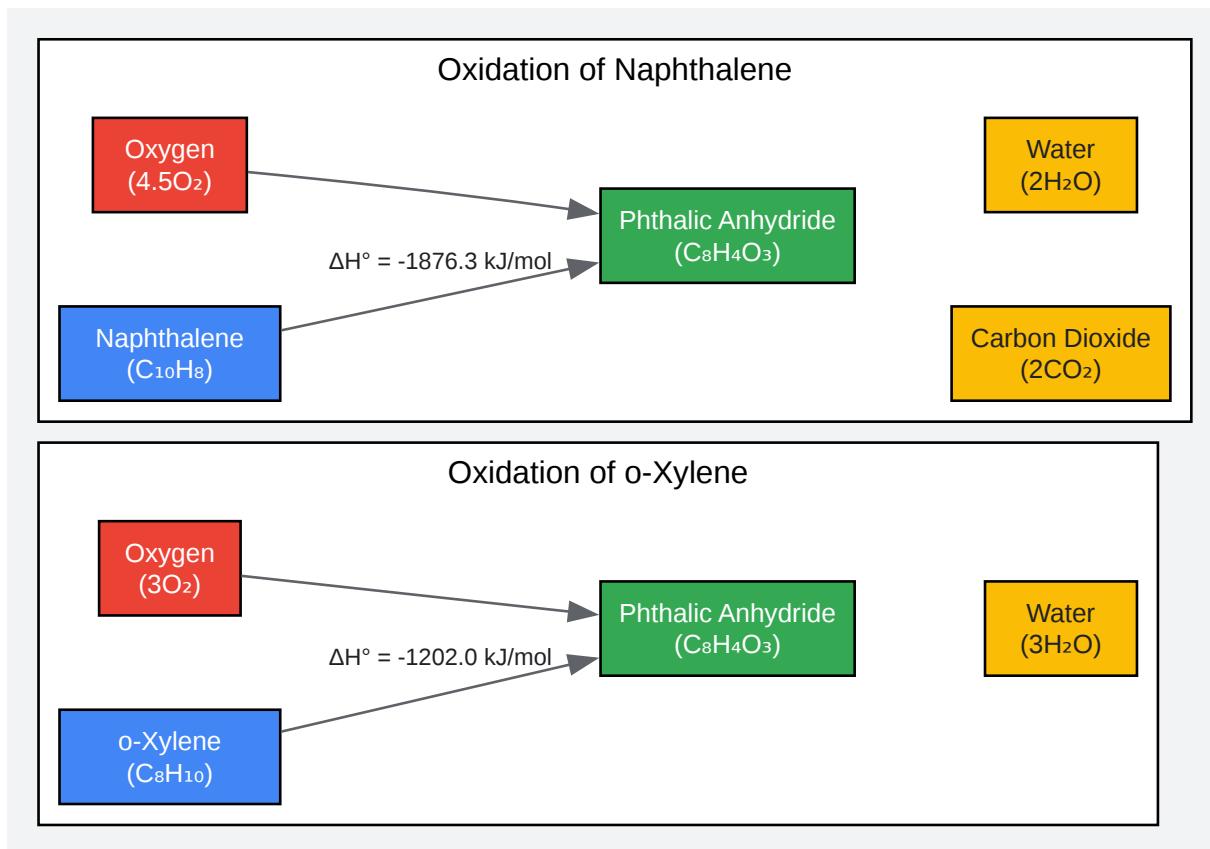
The Knudsen effusion method is used to determine the vapor pressure of a solid substance with low volatility. From the temperature dependence of the vapor pressure, the enthalpy of sublimation can be calculated.

Methodology:

- Sample Preparation: A small amount of the solid sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
- Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.
- Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time using a high-precision microbalance.
- Data Analysis: The vapor pressure (P) is calculated using the Knudsen equation: $P = (\Delta m / \Delta t) * (1/A) * \sqrt{(2\pi RT / M)}$ where $\Delta m / \Delta t$ is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.
- Enthalpy of Sublimation (ΔH_{sub}): The measurements are repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of $\ln(P)$ versus $1/T$, according to the Clausius-Clapeyron equation.

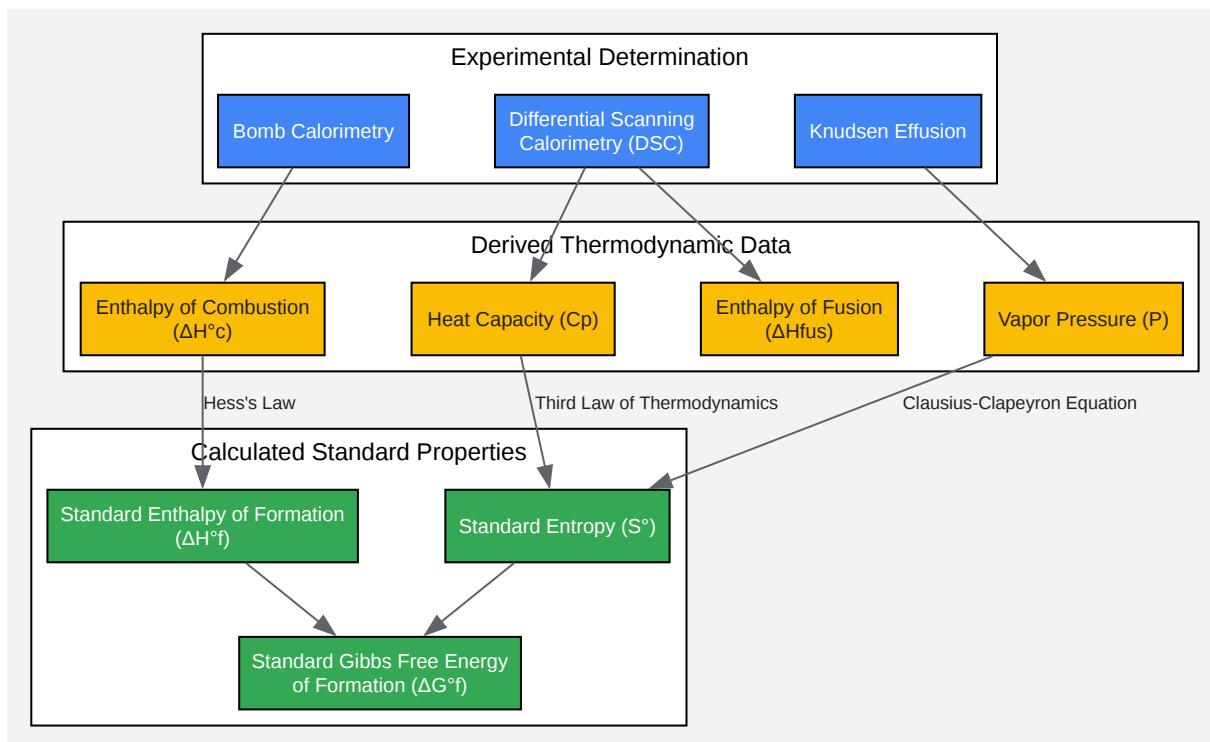
Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways for **phthalic anhydride** formation and a generalized workflow for the experimental determination of its thermodynamic properties.



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Caption: Reaction pathways for **phthalic anhydride** formation.



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Caption: Experimental workflow for thermodynamic data determination.

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